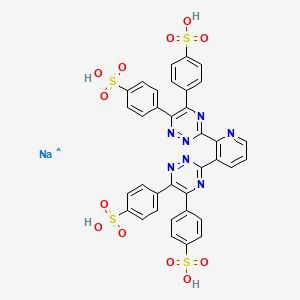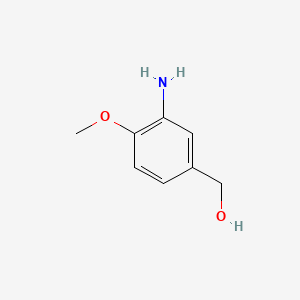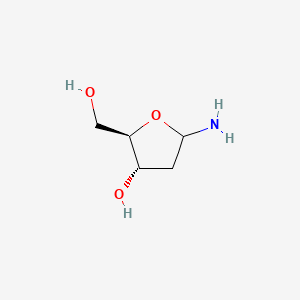
(2R,3S)-5-Amino-2-(hydroxymethyl)tetrahydrofuran-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S)-5-Amino-2-(hydroxymethyl)tetrahydrofuran-3-ol is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by its unique tetrahydrofuran ring structure, which includes an amino group and a hydroxymethyl group. Its stereochemistry is defined by the (2R,3S) configuration, which plays a crucial role in its chemical behavior and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-5-Amino-2-(hydroxymethyl)tetrahydrofuran-3-ol typically involves multi-step organic synthesis. One common method includes the reduction of a suitable precursor, such as a protected amino sugar derivative, followed by deprotection steps to yield the desired compound. The reaction conditions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride, and the reactions are typically carried out under inert atmospheres to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve biocatalytic processes using enzymes to achieve high stereoselectivity. Enzymatic reduction of ketone precursors or transamination reactions are common strategies. These methods are favored for their efficiency and environmentally friendly nature, as they often operate under mild conditions and produce fewer by-products.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3S)-5-Amino-2-(hydroxymethyl)tetrahydrofuran-3-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, Acyl chlorides
Major Products Formed
Oxidation: Formation of carboxylic acids
Reduction: Formation of primary alcohols
Substitution: Formation of substituted amines or other derivatives
Aplicaciones Científicas De Investigación
(2R,3S)-5-Amino-2-(hydroxymethyl)tetrahydrofuran-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor for the synthesis of nucleoside analogs, which are important in the study of DNA and RNA.
Medicine: Investigated for its potential use in antiviral and anticancer therapies due to its structural similarity to naturally occurring nucleosides.
Industry: Utilized in the production of pharmaceuticals and fine chemicals, where its chiral properties are essential for the activity of the final products.
Mecanismo De Acción
The mechanism of action of (2R,3S)-5-Amino-2-(hydroxymethyl)tetrahydrofuran-3-ol involves its interaction with various molecular targets and pathways. In biological systems, it can mimic natural nucleosides and incorporate into DNA or RNA, leading to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound’s hydroxymethyl and amino groups are critical for its binding affinity and specificity to enzymes involved in nucleic acid synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- (2R,3S,5R)-5-(6-Amino-2-fluoro-9H-purin-9-yl)-2-ethynyl-2-(hydroxymethyl)tetrahydrofuran-3-ol
- (2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol hydrate
- (2R,3S,5R)-5-(2-Amino-6-(2-(benzyloxy)propoxy)-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
Uniqueness
(2R,3S)-5-Amino-2-(hydroxymethyl)tetrahydrofuran-3-ol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials, making it a valuable compound for targeted research and development.
Propiedades
IUPAC Name |
(2R,3S)-5-amino-2-(hydroxymethyl)oxolan-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c6-5-1-3(8)4(2-7)9-5/h3-5,7-8H,1-2,6H2/t3-,4+,5?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGIKSXGMWZMAL-PYHARJCCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](OC1N)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
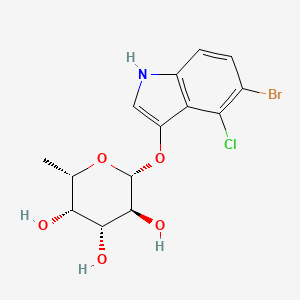
![2,5,8-Triazatetracyclo[4.3.0.0~3,9~.0~4,7~]nonane](/img/structure/B571319.png)
![(2S,3aS,3bR,5aR,6S,9aS,9bS,11aS)-9a-(hydroxymethyl)-3b,6,11a-trimethyl-3',6'-dioxospiro[3a,4,5,5a,7,8,9,9b,10,11-decahydro-3H-naphtho[2,1-e][1]benzofuran-2,4'-cyclohexene]-6-carboxylic acid](/img/structure/B571320.png)


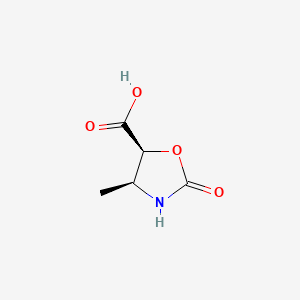
![2H-Pyrido[2,3-e][1,3]thiazine](/img/structure/B571333.png)
